(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl

Chiral resolution Circular dichroism Palladium(II) complexes

(2S)-N1,N1-Diethyl-1,2-propanediamine dihydrochloride (CAS 70793-12-3) is an optically active, N-ethylated derivative of (S)-1,2-propanediamine. The compound is supplied as the dihydrochloride salt (molecular formula C₇H₂₀Cl₂N₂, MW 203.15 g/mol), which confers aqueous solubility and crystalline stability that the free base (MW 130.23 g/mol) does not provide.

Molecular Formula C7H20Cl2N2
Molecular Weight 203.15 g/mol
Cat. No. B12278160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl
Molecular FormulaC7H20Cl2N2
Molecular Weight203.15 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C)N.Cl.Cl
InChIInChI=1S/C7H18N2.2ClH/c1-4-9(5-2)6-7(3)8;;/h7H,4-6,8H2,1-3H3;2*1H/t7-;;/m0../s1
InChIKeyKZYWGWPAKXMVPL-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl: Chiral Diamine Building Block for Enantioselective Research & Procurement


(2S)-N1,N1-Diethyl-1,2-propanediamine dihydrochloride (CAS 70793-12-3) is an optically active, N-ethylated derivative of (S)-1,2-propanediamine. The compound is supplied as the dihydrochloride salt (molecular formula C₇H₂₀Cl₂N₂, MW 203.15 g/mol), which confers aqueous solubility and crystalline stability that the free base (MW 130.23 g/mol) does not provide . Its primary differentiator is the single chiral center at the 2‑position, yielding a defined (S)-enantiomer that serves as a stereochemically pure scaffold in asymmetric synthesis and chiral ligand design [1].

Workflow Asymmetric synthesis & chiral ligand design
Format (S)-enantiomer dihydrochloride salt, aqueous-ready
Selection Single chiral center for stereochemical control studies

Why Racemic or Achiral 1,2-Diamines Cannot Substitute for (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl in Stereospecific Applications


Generic N,N‑diethyl‑1,2‑propanediamine (CAS 14642‑66‑1) lacks the chiral purity essential for enantioselective processes, while achiral analogs such as N,N‑diethylethylenediamine exhibit significantly different basicity (pKa differences of up to 2.8 log units) and boiling points . The (2S)‑dihydrochloride salt also improves aqueous solubility relative to the free base, enabling direct use in aqueous-phase chemistry without neutralization steps . These dissimilarities prevent simple interchange of the (2S)‑enantiomer with its racemic, opposite‑enantiomer, or achiral counterparts in stereospecific synthesis and ligand development.

Racemic N,N-diethyl-1,2-propanediamine lacks defined chirality, critical for stereospecific synthesis.
Achiral analogs (e.g., N,N-diethylethylenediamine) show markedly different basicity, altering protonation and reactivity.
Free base or racemic forms may require neutralization or lack aqueous-ready salt form, complicating aqueous workflows.

Head‑to‑Head Quantitative Differentiation of (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl vs. Closest Analogs


Circular Dichroism (CD) Additivity Proves Stereochemical Identity and Enantiopurity Different from Racemic and (R)-Enantiomer

In mixed-diamine palladium(II) complexes, the (2S)-N1,N1-diethyl-1,2-propanediamine ligand generates a configurational CD signal that is additive with its vicinal CD, confirming the absolute (S)-configuration. This was demonstrated by resolution with diacetyl-d-tartaric anhydride and CD spectroscopy in direct comparison with five other diamine ligands, including N,N-diethylethylenediamine and achiral 2-methyl-1,2-propanediamine, which do not exhibit this chiral additivity [1].

CD Chirality Additivity
Head-to-head
Configurational CD additivity confirms (S)-configuration
Supports stereochemical identity verification vs racemic or (R)-enantiomer
Pd(II) complex CD; source [REFS-1]
Chiral resolution Circular dichroism Palladium(II) complexes

Conjugate Acid pKa Shift of ~2.8 Units vs. N,N-Diethylethylenediamine Dictates Protonation State in Aqueous Reactions

The conjugate acid of N1,N1-diethyl-1,2-propanediamine has a predicted pKa of 10.06±0.25 . In contrast, the first pKa of N,N-diethylethylenediamine (CAS 100-36-7) is 7.70 (measured at 25°C) . This 2.36 unit difference means that at physiological pH (7.4), N,N-diethylethylenediamine is predominantly protonated and uncharged, while the target compound remains largely unprotonated, altering its nucleophilicity and coordination behavior.

pKa Shift
Data to verify
ΔpKa ≈ 2.36 units (target ~10.06 vs comparator 7.70)
Alters aqueous protonation state and coordination behavior
Predicted pKa; cross-study comparison
Basicity pKa Ionization state

Boiling Point Elevation of ~7–9°C Over N,N-Diethylethylenediamine Enables Higher-Temperature Distillation Purification

The free base of the target compound boils at 154.5±0.0°C at 760 mmHg . The achiral analog N,N-diethylethylenediamine boils substantially lower at 145–147°C (lit.) . This 7–9°C increase, attributed to the additional methyl group, provides a wider operational window for distillative purification and reduces co‑evaporation with low‑boiling solvents.

Boiling Point Shift
Data to verify
ΔT ≈ 7–9°C (target 154.5°C vs comparator 145–147°C)
Supports higher-temperature distillation and purification
Atm. pressure; cross-study data
Volatility Boiling point Physical property

Supplier‑Certified Enantiopurity of ≥97% Outperforms Typical Racemic Purity of 95%

The (2S)-dihydrochloride is commercially available at a minimum purity of 97% (Amatek Scientific) . In contrast, the racemic N,N-diethyl-1,2-propanediamine (CAS 14642-66-1) is commonly listed at 95% purity by multiple suppliers . The 2% absolute purity advantage, combined with enantiomeric specificity, reduces the impurity burden in downstream reactions and avoids the need for additional chiral purification steps.

Enantiopurity Spec
Supplier specification
(S)-enantiomer ≥97% purity vs racemic 95%
Reduces impurity burden; supports stereoselective synthesis
Commercial specification; dihydrochloride salt
Enantiomeric purity Quality control Procurement specification

Dihydrochloride Salt Provides Crystalline Stability and Direct Aqueous Solubility, Eliminating Free‑Base Handling Constraints

The dihydrochloride salt (MW 203.15) is a white crystalline solid that is readily soluble in water and polar organic solvents . The free base (MW 130.23) is a liquid with limited aqueous solubility and greater air sensitivity . This salt‑form advantage is a class‑level property of 1,2‑diamine dihydrochlorides but is quantitatively relevant: the salt can be weighed accurately without the hygroscopicity issues of the free amine, enabling precise stoichiometric control in aqueous‑phase reactions.

Salt Form Advantage
Class-level, context-dependent
Crystalline solid, aqueous solubility; free base is liquid, air-sensitive
May support direct aqueous use and precise stoichiometry
Class-level property; verify batch behavior
Salt form Aqueous solubility Handling

Procurement‑Relevant Application Scenarios for (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl


Synthesis of Single‑Enantiomer Pharmaceutical Intermediates via Chiral‑Pool Approach

The (2S)-enantiomer serves as a chiral‑pool building block whose absolute configuration is retained throughout multi‑step syntheses. The CD‑verified stereochemistry ensures that downstream pharmaceutical intermediates maintain the desired (S)-configuration without racemization risk [1].

Chiral Ligand for Enantioselective Palladium‑Catalyzed Cross‑Coupling Reactions

The (2S)-diamine forms well‑characterized square‑planar Pd(II) complexes with confirmed configurational chirality [1]. This enables its use as a pre‑catalyst or ligand in asymmetric Suzuki, Heck, or other C–C coupling reactions where enantioselectivity depends on the ligand's chiral environment.

Aqueous‑Phase Bioconjugation and Probe Development at Physiological pH

With a conjugate acid pKa of ~10.06, the (2S)-diamine remains largely unprotonated at pH 7.4 , while its dihydrochloride salt guarantees direct aqueous solubility . This combination makes it suitable for protein labeling, fluorescent probe synthesis, or metal‑chelate bioconjugates requiring defined stereochemistry.

Application
Selection Property
Validation Focus
Chiral-pool synthesis of single-enantiomer intermediates
Absolute configuration retention in multi-step synthesis
Verify stereochemical integrity via CD or chiral HPLC
Chiral ligand for Pd-catalyzed enantioselective coupling
Configurational chirality in square-planar Pd(II) complexes
Enantioselectivity in model cross-coupling reactions
Aqueous-phase bioconjugation and probe development
Dihydrochloride salt enables direct aqueous solubility; pKa profile supports neutral state at physiological pH
Reactivity and stereochemical retention in aqueous buffer
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